REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]2[n:5]([CH3:13])[c:6](=[O:12])[nH:7][c:8](=[O:11])[c:9]2[nH:10]1.[Br:20][CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[C:14](=[O:15])([O-:16])[O-:17].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[K+:18].[K+:19].[OH2:28]>>[Br:1][c:2]1[n:3][c:4]2[n:5]([CH3:13])[c:6](=[O:12])[nH:7][c:8](=[O:11])[c:9]2[n:10]1[CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)[nH]c(=O)c2[nH]c(Br)nc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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Cn1c(=O)[nH]c(=O)c2c1nc(Br)n2Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |